molecular formula C12H20F2Sn2 B13107795 (2,5-Difluoro-1,4-phenylene)bis(trimethylstannane)

(2,5-Difluoro-1,4-phenylene)bis(trimethylstannane)

Cat. No.: B13107795
M. Wt: 439.7 g/mol
InChI Key: AFWDDLITVVWKNU-UHFFFAOYSA-N
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Description

(2,5-Difluoro-1,4-phenylene)bis(trimethylstannane) is an organotin compound characterized by the presence of two trimethylstannane groups attached to a difluorophenylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Difluoro-1,4-phenylene)bis(trimethylstannane) typically involves the reaction of 2,5-difluorobenzene with trimethyltin chloride in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include elevated temperatures and the use of a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for (2,5-Difluoro-1,4-phenylene)bis(trimethylstannane) are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive organotin compounds.

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluoro-1,4-phenylene)bis(trimethylstannane) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in Stille coupling reactions, the product would be a new organic compound with a carbon-carbon bond formed between the difluorophenylene core and the coupling partner .

Mechanism of Action

The mechanism by which (2,5-Difluoro-1,4-phenylene)bis(trimethylstannane) exerts its effects is primarily through its ability to participate in coupling reactions. The trimethylstannane groups act as leaving groups, allowing the difluorophenylene core to form new bonds with other molecules. This reactivity is facilitated by the presence of catalysts, such as palladium, which help to activate the compound and promote the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Difluoro-1,4-phenylene)bis(trimethylstannane) is unique due to its specific electronic properties conferred by the difluorophenylene core and the trimethylstannane groups. These properties make it particularly useful in the field of organic electronics, where it can be used to create materials with high electron mobility and stability .

Properties

Molecular Formula

C12H20F2Sn2

Molecular Weight

439.7 g/mol

IUPAC Name

(2,5-difluoro-4-trimethylstannylphenyl)-trimethylstannane

InChI

InChI=1S/C6H2F2.6CH3.2Sn/c7-5-1-2-6(8)4-3-5;;;;;;;;/h1,4H;6*1H3;;

InChI Key

AFWDDLITVVWKNU-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CC(=C(C=C1F)[Sn](C)(C)C)F

Origin of Product

United States

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